Methyl 4-(3-((4-chlorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant potential in pharmaceutical applications. Its chemical structure includes various functional groups that contribute to its biological activity. The compound is classified under the category of hexahydroquinoline derivatives, which are known for their diverse pharmacological properties.
The compound is identified by the CAS number 853316-51-5 and has a molecular formula of with a molecular weight of approximately 466.0 g/mol . It belongs to the class of organic compounds known as quinolines and derivatives. These compounds are often studied for their roles in medicinal chemistry and their potential therapeutic effects.
The synthesis of methyl 4-(3-((4-chlorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves several steps that may include:
These synthetic pathways often require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of methyl 4-(3-((4-chlorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate features:
The structural representation can be visualized using computational chemistry software or databases that provide 3D models based on the SMILES notation: CC(C)(C)C(=O)C1CC2=C(C1=O)C(=C(C=C2)OCC3=CC=C(C=C3)Cl)C(=O)O .
Methyl 4-(3-((4-chlorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions:
These reactions can be utilized to modify the compound for enhanced biological activity or to synthesize analogs.
Further studies are needed to elucidate its precise mechanism at the molecular level.
Methyl 4-(3-((4-chlorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibits several notable physical and chemical properties:
This compound has potential applications in various scientific fields:
Research into this compound could lead to new therapeutic agents or enhance understanding of related chemical classes .
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: